

Application Notes and Protocols for AF3485 Antibody in Immunoprecipitation

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Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and a comprehensive protocol for the use of the **AF3485** antibody for the immunoprecipitation of its target protein, Angiopoietin-like Protein 4 (ANGPTL4).

Introduction to AF3485 Antibody and its Target, ANGPTL4

The **AF3485** antibody is a polyclonal antibody raised in goat, with high specificity for human and primate Angiopoietin-like Protein 4 (ANGPTL4). ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a crucial role in lipid metabolism, primarily through the inhibition of lipoprotein lipase (LPL).^{[1][2][3][4][5]} Dysregulation of ANGPTL4 has been implicated in various metabolic diseases and cancers, making it a significant target for research and therapeutic development.^[6] The **AF3485** antibody is a valuable tool for studying the function and interactions of ANGPTL4.

Validated Applications: The **AF3485** antibody is validated for use in Western Blot (WB), Simple Western, and ELISA Capture. While immunoprecipitation (IP) is not explicitly listed as a validated application on the primary datasheet, the general properties of this antibody and the availability of protocols for similar antibodies suggest its suitability for this application with proper optimization.

Data Presentation: AF3485 Antibody Specifications

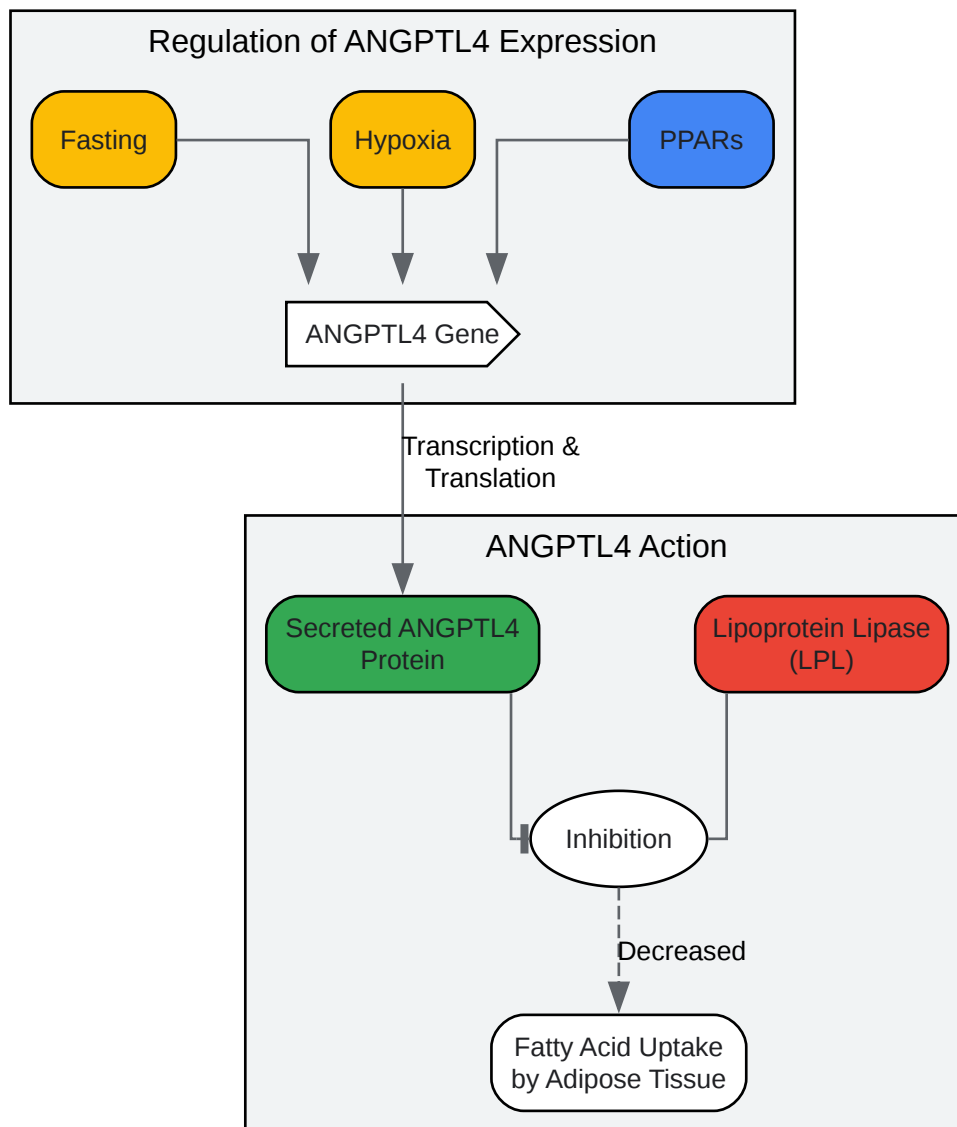
Feature	Specification
Target Protein	Angiopoietin-like Protein 4 (ANGPTL4)
Host Species	Goat
Clonality	Polyclonal
Isotype	IgG
Specificity	Human, Primate ANGPTL4. Minimal cross-reactivity with other angiopoietin-like proteins.[7]
Immunogen	Recombinant human ANGPTL4 (Leu165-Ser406)
Validated Applications	Western Blot, Simple Western, ELISA
Recommended Dilutions	- Western Blot: 0.1 µg/mL - Simple Western: 50 µg/mL - ELISA Capture: 0.2-0.8 µg/mL
Storage	Store lyophilized antibody at -20°C to -70°C. After reconstitution, store at 4°C for up to 1 month or at -20°C to -70°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Signaling Pathway and Experimental Workflow

ANGPTL4 Signaling in Lipid Metabolism

ANGPTL4 is a key regulator of lipid homeostasis. Under fasting conditions, its expression is upregulated, leading to the inhibition of lipoprotein lipase (LPL) in adipose tissue. This inhibition prevents the uptake of fatty acids into fat stores and makes them available for other tissues. The binding of ANGPTL4 to LPL is a critical interaction in this pathway.[8]

ANGPTL4-Mediated Regulation of Lipid Metabolism

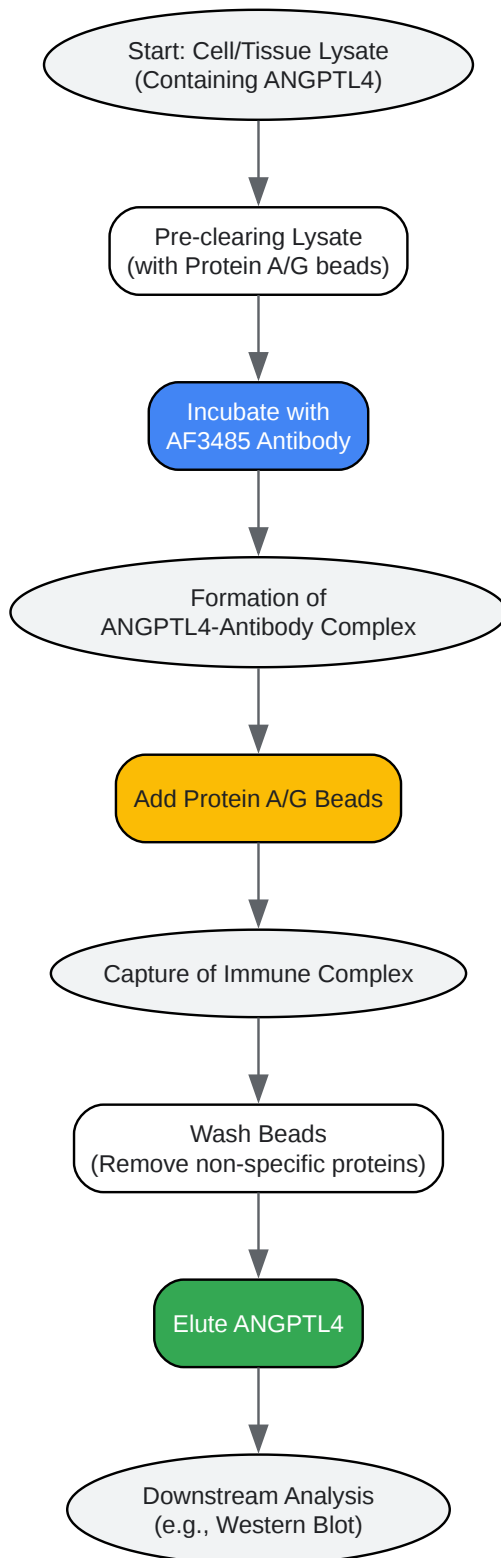
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ANGPTL4 in Lipid Metabolism

Immunoprecipitation Experimental Workflow

The following diagram outlines the key steps for immunoprecipitating ANGPTL4 using the **AF3485** antibody.

Immunoprecipitation Workflow for ANGPTL4

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ANGPTL4 Immunoprecipitation Workflow

Experimental Protocols: Immunoprecipitation of ANGPTL4

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

A. Materials and Reagents

- Antibody: **AF3485** Anti-ANGPTL4 Antibody
- Protein A/G Agarose Beads or Magnetic Beads
- Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).^{[9][10]} The choice of buffer may depend on whether protein-protein interactions need to be preserved.
- Wash Buffer: Lysis buffer without detergents or PBS with 0.1% Tween-20.
- Elution Buffer: 1X SDS-PAGE sample buffer or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
- Protease and Phosphatase Inhibitor Cocktails
- Cell or Tissue Samples expressing ANGPTL4
- Microcentrifuge Tubes
- Rotating Platform
- Microcentrifuge

B. Cell Lysis

- For adherent cells, wash cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
- For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer with inhibitors.

- For tissues, homogenize the tissue in ice-cold lysis buffer with inhibitors.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
- Determine the protein concentration of the lysate.

C. Pre-clearing the Lysate (Optional but Recommended)

- Add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of protein lysate.
- Incubate on a rotator for 1 hour at 4°C.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

D. Immunoprecipitation

- Add 1-5 µg of **AF3485** antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
- Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Add 30-50 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.
- Incubate with gentle rotation for 1-2 hours at 4°C.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully discard the supernatant.

E. Washing

- Add 500 µL of ice-cold wash buffer to the beads.
- Gently resuspend the beads and then pellet them by centrifugation.

- Repeat the wash step 3-4 times to remove non-specifically bound proteins.

F. Elution

For Denaturing Elution (for Western Blot):

- After the final wash, remove all supernatant.
- Add 30-50 μ L of 1X SDS-PAGE sample buffer to the beads.
- Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.
- Centrifuge to pellet the beads, and collect the supernatant containing the eluted ANGPTL4.

For Non-Denaturing Elution (for functional assays):

- Add 50-100 μ L of gentle elution buffer to the beads.
- Incubate for 5-10 minutes at room temperature with gentle agitation.
- Pellet the beads and immediately neutralize the eluate with a neutralizing buffer (e.g., 1 M Tris, pH 8.5).

G. Downstream Analysis

The eluted protein can be analyzed by Western Blotting using the **AF3485** antibody or an antibody against a potential interacting partner.

Troubleshooting

Issue	Possible Cause	Suggestion
No or low yield of ANGPTL4	Inefficient cell lysis	Optimize lysis buffer and procedure.
Low expression of ANGPTL4	Use more starting material or a cell line with higher expression.	
Insufficient antibody	Increase the amount of AF3485 antibody.	
Inefficient antibody-bead binding	Ensure the correct type of beads (Protein A or G) is used for a goat polyclonal antibody.	
High background/non-specific bands	Insufficient washing	Increase the number of wash steps or the stringency of the wash buffer.
Lysate not pre-cleared	Perform the pre-clearing step.	
Too much antibody used	Titrate the antibody concentration.	

For further support, please refer to the manufacturer's documentation or contact their technical support.

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